molecular formula C6H8FIN2 B2540728 1-(2-Fluoro-ethyl)-4-iodo-3-methyl-1H-pyrazole CAS No. 1443278-85-0

1-(2-Fluoro-ethyl)-4-iodo-3-methyl-1H-pyrazole

Cat. No.: B2540728
CAS No.: 1443278-85-0
M. Wt: 254.047
InChI Key: RIYZRAAMWAJEEY-UHFFFAOYSA-N
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Description

1-(2-Fluoro-ethyl)-4-iodo-3-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. The presence of fluorine and iodine atoms in the structure of this compound imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-ethyl)-4-iodo-3-methyl-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-fluoroethylamine and 3-methyl-1H-pyrazole.

    Iodination: The 3-methyl-1H-pyrazole undergoes iodination using iodine and a suitable oxidizing agent to introduce the iodine atom at the 4-position of the pyrazole ring.

    Alkylation: The iodinated pyrazole is then alkylated with 2-fluoroethylamine under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-ethyl)-4-iodo-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the fluorine and iodine substituents.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 1-(2-Fluoro-ethyl)-4-azido-3-methyl-1H-pyrazole, while a Suzuki-Miyaura coupling reaction could produce a biaryl derivative.

Scientific Research Applications

1-(2-Fluoro-ethyl)-4-iodo-3-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluoro-ethyl)-3-methyl-1H-pyrazole: Lacks the iodine atom, which may result in different reactivity and applications.

    4-Iodo-3-methyl-1H-pyrazole:

    1-(2-Chloro-ethyl)-4-iodo-3-methyl-1H-pyrazole: Substitution of fluorine with chlorine can lead to changes in reactivity and biological activity.

Uniqueness

1-(2-Fluoro-ethyl)-4-iodo-3-methyl-1H-pyrazole is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and physical properties

Properties

IUPAC Name

1-(2-fluoroethyl)-4-iodo-3-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FIN2/c1-5-6(8)4-10(9-5)3-2-7/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYZRAAMWAJEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1I)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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